molecular formula C18H23N3OS B6428591 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2034609-53-3

3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile

Cat. No.: B6428591
CAS No.: 2034609-53-3
M. Wt: 329.5 g/mol
InChI Key: GXVAMGLHEMLFLM-UHFFFAOYSA-N
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Description

3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a complex organic compound that features a unique structure combining a thianyl group, a diazepane ring, and a benzonitrile moiety

Properties

IUPAC Name

3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c19-14-15-3-1-4-16(13-15)18(22)21-8-2-7-20(9-10-21)17-5-11-23-12-6-17/h1,3-4,13,17H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVAMGLHEMLFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the thianyl and diazepane intermediates, which are then coupled with a benzonitrile derivative under specific reaction conditions. The detailed synthetic route and conditions can vary, but often involve the use of reagents such as n-butyllithium, elemental sulfur, and various acid chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of less toxic reagents and solvents can be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzonitrile moiety can be reduced to form corresponding amines.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while reduction of the benzonitrile group can produce primary amines .

Scientific Research Applications

3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The thianyl group can engage in electron-donating interactions, while the diazepane ring can interact with various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. This structural feature allows for a broader range of interactions and applications compared to similar compounds .

Biological Activity

3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Thianyl Group : Synthesized from thiophene through controlled reactions.
  • Formation of the Diazepane Ring : Achieved via cyclization reactions involving diamines and dihalides.
  • Coupling Reaction : The thianyl group and diazepane ring are coupled with benzonitrile using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Anticancer Properties

Research indicates that compounds similar to 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile exhibit promising anticancer activities. For instance, studies on related triazole-coumarin conjugates demonstrated significant antiproliferative effects against various human cancer cell lines (e.g., MCF-7, SW480, A549) . These effects were often linked to mechanisms such as cell cycle arrest and apoptosis induction.

The biological activity of 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile is believed to involve interactions with specific biological targets:

  • Enzyme Modulation : The compound may inhibit or activate certain enzymes, influencing metabolic pathways relevant to cancer progression.
  • Receptor Binding : It could interact with cell surface receptors, altering signaling pathways that control cell growth and survival .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of similar compounds on cultured cancer cells. The results demonstrated that certain structural modifications enhanced the cytotoxicity against breast and colon cancer cells. The most effective compounds induced G2/M phase arrest and apoptosis .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which related compounds exert cytotoxic effects. It was found that these compounds could form DNA cross-links, leading to increased toxicity in specific leukemic cell lines. This suggests that structural features such as the thianyl group may play a crucial role in DNA interaction .

Data Table: Biological Activity Summary

Compound NameActivity TypeCell Line TestedIC50 (µM)Mechanism of Action
Compound AAntiproliferativeMCF-715G2/M arrest, apoptosis
Compound BCytotoxicSW48012DNA cross-linking
Compound CAnticancerA54910Enzyme inhibition

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